Fmoc-asp(ofm)-oh

Descripción general

Descripción

Fmoc-Asp(OFm)-OH, also known as fluorenylmethyloxycarbonyl-aspartic acid (fluorenylmethyloxycarbonyl), is a doubly protected aspartic acid derivative. This compound is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during peptide synthesis .

Métodos De Preparación

The preparation of Fmoc-Asp(OFm)-OH involves the protection of the aspartic acid residue with fluorenylmethyloxycarbonyl groups. The synthetic route typically includes the following steps:

Protection of the Amino Group: The amino group of aspartic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Protection of the Carboxyl Group: The carboxyl group is protected using fluorenylmethyloxycarbonyl anhydride.

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Fmoc-Asp(OFm)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The fluorenylmethyloxycarbonyl groups can be removed using reagents such as piperidine, revealing the free amino and carboxyl groups.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Self-Assembly: The compound can self-assemble into fibrous structures in the presence of calcium ions, forming hydrogels suitable for tissue engineering.

Aplicaciones Científicas De Investigación

Fmoc-Asp(OFm)-OH has numerous applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Tissue Engineering: The self-assembling properties of this compound make it suitable for creating hydrogels that serve as scaffolds for bone tissue engineering.

Drug Delivery: The compound’s ability to form stable nanostructures is exploited in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

Biomineralization: This compound is used in studies related to biomineralization, where it acts as a nucleation point for the binding of calcium and phosphate ions.

Mecanismo De Acción

The mechanism of action of Fmoc-Asp(OFm)-OH involves its self-assembly into fibrous structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are driven by the fluorenylmethyloxycarbonyl groups and the aspartic acid residue. The self-assembled structures can bind calcium ions, promoting the formation of hydroxyapatite, which is essential for bone tissue engineering .

Comparación Con Compuestos Similares

Similar compounds to Fmoc-Asp(OFm)-OH include other fluorenylmethyloxycarbonyl-protected amino acids such as:

Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine, used in peptide synthesis.

Fmoc-Lys(Boc)-OH: Fluorenylmethyloxycarbonyl-lysine with tert-butyloxycarbonyl protection, used in peptide synthesis.

Fmoc-Tyr(tBu)-OH: Fluorenylmethyloxycarbonyl-tyrosine with tert-butyl protection, used in peptide synthesis.

The uniqueness of this compound lies in its ability to self-assemble into fibrous structures and form hydrogels, which are particularly useful in tissue engineering and biomineralization applications .

Actividad Biológica

Fmoc-Asp(OFm)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid ortho-fluoromethyl ester, is a derivative of aspartic acid that has garnered attention in biochemical and biomedical research due to its unique properties and applications. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, hydrogels formation, cellular interactions, and potential applications in tissue engineering.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates its use in solid-phase peptide synthesis (SPPS). The ortho-fluoromethyl ester (OFm) group enhances the stability of the compound by reducing aspartimide formation, a common issue during peptide synthesis involving aspartic acid residues .

Synthesis and Properties

The synthesis of this compound typically involves standard peptide synthesis protocols. The compound exhibits high purity levels, with HPLC purity often exceeding 99% and enantiomeric purity above 99.8% . The bulky OFm protecting group is particularly beneficial for synthesizing peptides with sequences that include motifs such as DG, DN, DS, and DT.

Hydrogels Formation

Self-Assembly Characteristics:

This compound can self-assemble into hydrogels when mixed with appropriate solvents. In a study reported by MDPI, it was shown that this compound could form stable hydrogels in dimethyl sulfoxide (DMSO) when combined with calcium ions. The hydrogels displayed excellent extrudability and could be shaped into various geometries suitable for biomedical applications .

Table 1: Properties of this compound Hydrogels

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO; insoluble in water |

| Gel Formation | Stable hydrogels after overnight maturation |

| Extrudability | High; can be injected through syringes |

| Mechanical Stability | Enhanced by mineralization with calcium |

Biological Activity

Cellular Interactions:

The biological activity of this compound has been evaluated through in vitro studies focusing on pre-osteoblastic cell lines. Research indicates that these hydrogels promote cell adhesion, viability, and osteogenic differentiation. Specifically, MC3T3-E1 pre-osteoblastic cells exhibited significant proliferation when cultured on Fmoc-Asp(OFm) hydrogels enhanced with calcium ions .

Key Findings:

- Cell Proliferation: A statistically significant increase in cell numbers was observed over a 10-day culture period. The hydrogels formed in calcium chloride showed a 7-fold increase in cell population compared to controls .

- Alkaline Phosphatase (ALP) Activity: ALP activity increased significantly over time, indicating enhanced osteogenic differentiation. The peak ALP activity was noted at day 14, correlating with increased calcium deposition .

- Mineralization Potential: The presence of calcium ions within the hydrogels facilitated early mineralization phases critical for bone tissue engineering .

Case Studies

A notable case study involved the application of this compound-based hydrogels in bone tissue engineering. The study demonstrated that these hydrogels not only supported cell adhesion but also promoted the differentiation of pre-osteoblasts into mature osteoblasts through a combination of mechanical stability and biochemical cues provided by the hydrogel matrix .

Propiedades

IUPAC Name |

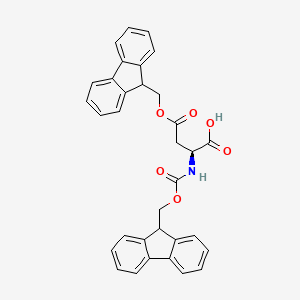

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLJMACTOMSWJQ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.